molecular formula C13H23NO4 B13457143 (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid

Cat. No.: B13457143
M. Wt: 257.33 g/mol
InChI Key: VCUCTKFAOUPOPT-JTQLQIEISA-N
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Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylidene group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(4S)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H23NO4/c1-8(2)10(7-9(3)11(15)16)14-12(17)18-13(4,5)6/h8,10H,3,7H2,1-2,4-6H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

VCUCTKFAOUPOPT-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methylidene group through a series of reactions involving appropriate reagents and catalysts. The final step usually involves the formation of the hexanoic acid moiety under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: The amino and methylidene groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.

Medicine

In medicine, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The methylidene group also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-amino-5-methyl-2-methylidenehexanoic acid: Lacks the Boc protecting group, making it more reactive.

    (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Contains a different protecting group, which affects its reactivity and stability.

    (4S)-4-{[(methoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Another variant with a different protecting group.

Uniqueness

The presence of the tert-butoxycarbonyl (Boc) protecting group in (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid makes it unique. This group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.

Biological Activity

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid, commonly referred to as a derivative of a β-amino acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is notable for its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the methylidene functional group, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown effectiveness against a range of bacterial strains. A study demonstrated that modifications in the amino acid structure could enhance antibacterial activity, suggesting that the presence of the Boc group may play a role in this enhancement .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(4S)-Boc-Amino AcidVarious8-64 µg/mL

Anti-inflammatory Properties

In vitro studies have shown that (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study: Anticancer Effects
A study involving human breast cancer cells treated with various concentrations of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.

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